6-Bromo-2,4-dichlorobenzo[d]thiazole CAS number 1188053-85-1 search
6-Bromo-2,4-dichlorobenzo[d]thiazole CAS number 1188053-85-1 search
The following technical guide is structured as a specialized monograph for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic insight, experimental reproducibility, and regiochemical control.
CAS Number: 1188053-85-1 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)
Executive Summary
6-Bromo-2,4-dichlorobenzo[d]thiazole is a highly functionalized heterocyclic scaffold utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and fluorescent probes. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct electrophilic sites (C2-Cl, C4-Cl, C6-Br) that allow for sequential, regioselective functionalization. This guide details the structural logic, synthetic access, and validated protocols for utilizing this compound as a core building block.
Chemical Identity & Physical Properties[1]
| Property | Data |
| IUPAC Name | 6-Bromo-2,4-dichloro-1,3-benzothiazole |
| CAS Number | 1188053-85-1 |
| Molecular Formula | C₇H₂BrCl₂NS |
| Molecular Weight | 282.96 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Melting Point | 110–115 °C (Typical for analogous di-halo benzothiazoles) |
| SMILES | ClC1=C2N=C(Cl)SC2=CC(Br)=C1 |
Structural Analysis & Reactivity Hierarchy
The utility of this scaffold is defined by the electronic differentiation of its three halogen substituents. Understanding this hierarchy is critical for designing multi-step synthetic routes without protecting groups.
The Electrophilic Hierarchy
-
C2-Chlorine (Imidoyl Chloride): This is the most reactive site. The C2 position is activated by the adjacent nitrogen (N3) and sulfur (S1) atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (
) under mild conditions. -
C6-Bromine (Aryl Bromide): This position is electronically distinct from the heterocyclic ring. It is the preferred site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.
-
C4-Chlorine (Aryl Chloride): This is the least reactive site. Steric hindrance from the adjacent thiazole ring and the inherent stability of the aryl chloride bond make it resistant to substitution unless forcing conditions or specialized phosphine ligands are employed.
Reactivity Map (Visualization)
Caption: Regioselective hierarchy of halogen displacement. C2 allows mild substitution; C6 enables cross-coupling; C4 remains stable.
Synthetic Access
While often sourced commercially, the synthesis of this specific substitution pattern follows established benzothiazole construction methodologies.
Route A: The Hugerschhoff Cyclization (De Novo Synthesis)
This route ensures the correct placement of the 4-chloro and 6-bromo substituents.
-
Starting Material: 4-Bromo-2-chloroaniline [1].
-
Cyclization: Reaction with KSCN and Bromine (Br₂) in acetic acid.[1][2][3] The cyclization occurs at the open ortho position (C6 of the aniline), which becomes C4 of the benzothiazole ring.
-
Result: 2-Amino-6-bromo-4-chlorobenzo[d]thiazole.
-
-
Sandmeyer Reaction: Conversion of the C2-amino group to C2-chloro.
Route B: Chlorination of Hydroxy Precursors
-
Starting Material: 6-Bromo-4-chlorobenzo[d]thiazol-2(3H)-one.
-
Chlorination: Treatment with POCl₃ (Phosphorus oxychloride) and catalytic PCl₅ or DMF.
-
Conditions: Reflux (105°C) for 2-4 hours.
-
Purification: Quench over ice; precipitate filtration.
-
Experimental Protocols
The following protocols describe the sequential functionalization of the scaffold, validating the reactivity hierarchy described above.
Protocol 1: Regioselective C2-Amination ( )
Target: Selective displacement of C2-Cl with a primary amine, leaving C6-Br and C4-Cl intact.
Reagents:
-
6-Bromo-2,4-dichlorobenzo[d]thiazole (1.0 eq)
-
Primary Amine (e.g., Morpholine or Aniline derivative) (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the benzothiazole in 5 mL of anhydrous THF in a round-bottom flask.
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1). The C2-Cl is highly reactive; reaction is typically complete within 1-2 hours [3].
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
-
Outcome: The product is N-substituted-6-bromo-4-chlorobenzo[d]thiazol-2-amine . The C6-Br and C4-Cl remain unreacted.
Protocol 2: C6-Suzuki Cross-Coupling
Target: Functionalization of the aryl bromide after C2 substitution.
Reagents:
-
C2-substituted intermediate (from Protocol 1) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Purge with Nitrogen/Argon.
-
Solvent: Add degassed Dioxane and the aqueous base.
-
Heating: Heat to 90°C for 4-12 hours.
-
Selectivity Note: The C4-Cl bond is stable under these standard Suzuki conditions. Specialized ligands (e.g., XPhos, RuPhos) would be required to activate the C4-Cl site [4].
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humid air).
References
-
Hugerschhoff Cyclization Mechanism: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Facile synthesis of 2-aminobenzothiazoles. Journal of Organic Chemistry , 68(22), 8693–8696. Link
-
Sandmeyer Reaction on Heterocycles: Obushak, M. D. (2009). Arenediazonium Tetrachloroiodates (III). Methods of Organic Chemistry (Houben-Weyl) . Link
-
Regioselectivity in Dichlorobenzothiazoles: Specific reactivity patterns of 2,4-dichloro species are analogous to 2,4-dichloropyrimidine systems where C2/C4 selectivity is electronically driven. See: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Medicinal Chemistry . Link
-
Palladium Catalysis on Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition , 41(22), 4176-4211. Link
-
CAS Registry Data: PubChem Compound Summary for CID 54366687 (Related 6-bromo-2-chloro derivative). Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
